molecular formula C7H9ClF2N2O B2423606 (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride CAS No. 2089334-37-0

(6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B2423606
CAS No.: 2089334-37-0
M. Wt: 210.61
InChI Key: CHWYWBUWLZONPK-UHFFFAOYSA-N
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Description

(6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

IUPAC Name

[6-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-2-1-5(3-10)4-11-6;/h1-2,4,7H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYWBUWLZONPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyridine Precursors

A logical starting point involves functionalizing a pre-formed pyridine ring. The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethoxide (OCF₂⁻).

Step 1: Synthesis of 6-Chloropyridin-3-ylmethanamine

  • Substrate : 3-(Aminomethyl)pyridine.
  • Chlorination : Treat with POCl₃ or PCl₅ to introduce chlorine at position 6.
  • Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-donating aminomethyl group.

Step 2: Difluoromethoxy Group Installation

  • Reagents : Sodium difluoromethoxide (NaOCF₂H), generated in situ from HCF₂O⁻ and NaH.
  • Conditions : Anhydrous DMF, 80–100°C, 12–24 hours.
  • Challenges : Competing hydrolysis of OCF₂H requires strict anhydrous conditions.

Step 3: Hydrochloride Salt Formation

  • Acid Treatment : Bubble HCl gas through a solution of the free base in diethyl ether.
  • Isolation : Filter precipitated solid and dry under vacuum.

Multi-Step Assembly via Cyanoacrylate Intermediates

Patent literature () and heterocyclic synthesis principles () suggest an alternative route using cyanoacrylamides as intermediates:

Step 1: Preparation of 3-Cyano-6-(difluoromethoxy)pyridine

  • Starting Material : 6-Hydroxypyridine-3-carbonitrile.
  • Difluoromethylation : React with bromodifluoromethane (BrCF₂H) under basic conditions (K₂CO₃, DMSO).

Step 2: Reduction of Nitrile to Aminomethyl

  • Catalytic Hydrogenation : Use H₂ gas and Ra-Ni catalyst in methanol.
  • Alternative : LiAlH₄ in THF, though risk of over-reduction exists.

Step 3: Salt Formation

  • Treat with concentrated HCl in ethanol to yield the hydrochloride.

Analytical Characterization

X-ray Crystallography

Analogous pyridine derivatives (e.g.,) exhibit planar pyridine rings with substituents in equatorial positions. Hydrogen bonding between NH₃⁺ and Cl⁻ would dominate the crystal lattice.

Challenges and Optimization

Regioselectivity in Difluoromethoxy Installation

The electron-donating aminomethyl group directs EAS to position 4 or 6. Computational modeling (DFT, B3LYP/6-31G*) could predict activation energies for substitution at these sites.

Stability of Difluoromethoxy Group

The OCF₂H moiety is prone to hydrolysis under acidic or aqueous conditions. Synthetic steps post-installation must avoid protic solvents.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water mixtures.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace NaOCF₂H with cheaper difluoromethylating agents like HCF₂SO₂K.
  • Catalytic methods using Cu or Pd to reduce metal waste.

Green Chemistry Metrics

  • Atom Economy : 78% for Route 2.2 (assuming 90% yield at each step).
  • E-Factor : ~15 kg waste/kg product, dominated by solvent use.

Chemical Reactions Analysis

Types of Reactions

(6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antimicrobial Activity
Research has indicated that compounds similar to (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride exhibit antimicrobial properties. The difluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its effectiveness against various pathogens.

1.2. Drug Development
The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its ability to interact with biological targets can be explored through computational methods like PASS (Prediction of Activity Spectra for Substances), which helps predict pharmacological effects based on structure-activity relationships.

1.3. Mechanism of Action Studies
Understanding the mechanism of action of (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is essential for its application in drug discovery. Interaction studies can reveal how this compound affects cellular processes, potentially leading to the development of novel treatments for diseases .

Agricultural Applications

2.1. Insecticide Development
The compound has been investigated as a potential ingredient in neonicotinoid insecticides, similar to Imidacloprid and Thiacloprid. Researchers have synthesized analogues containing the difluoromethoxy-pyridin-3-yl-methyl moiety, aiming to improve efficacy against pests like aphids while minimizing environmental impact .

2.2. Bioactive Ingredient Synthesis
The synthesis of new bioactive ingredients utilizing (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride has been explored in agricultural chemistry, focusing on enhancing pest control strategies through innovative formulations .

Comparative Analysis with Related Compounds

To better understand the unique properties of (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity Unique Aspects
6-(Fluoromethoxy)pyridin-3-ylmethanamineFluorinated instead of difluorinatedAntimicrobialLess lipophilic than difluoromethoxy derivative
5-(Trifluoromethyl)pyridin-2-ylmethanamineTrifluoromethyl groupAnticancerGreater electron-withdrawing effect
4-(Chloromethyl)pyridin-3-ylmethanamineChlorinated side chainNeuroprotectiveDifferent halogen effects on bioactivity

This table illustrates how the difluoromethoxy substitution in (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride enhances its lipophilicity and stability compared to other derivatives, making it a compound of interest in both pharmaceutical and agricultural applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride:

4.1. Synthesis Techniques
Research has detailed various synthetic routes for producing this compound, emphasizing reaction conditions that optimize yield and purity . Techniques include palladium-catalyzed reactions and fluorination processes that enhance the compound's properties.

4.2. Biological Activity Evaluation
Studies employing computational models have predicted the biological activity of this compound, suggesting its potential use as an antimicrobial or anticancer agent based on structural analysis .

Mechanism of Action

The mechanism of action of (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-3-yl)methanamine hydrochloride
  • (6-Chloropyridin-3-yl)methanamine hydrochloride
  • (6-Bromopyridin-3-yl)methanamine hydrochloride

Uniqueness

(6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Biological Activity

(6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets. The presence of fluorine atoms in drug design has been associated with enhanced pharmacological properties, such as increased potency and selectivity against various biological targets.

The biological activity of (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is primarily attributed to its interaction with specific biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and inflammation. The introduction of fluorine atoms has been shown to enhance binding affinity, potentially leading to increased inhibitory effects on target enzymes such as histone deacetylases (HDACs) .
  • Antimicrobial Activity : Compounds with similar structures have exhibited broad-spectrum antimicrobial properties. The difluoromethoxy group may facilitate better penetration through bacterial membranes, enhancing antibacterial efficacy .

Biological Activities

Research indicates that (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride may possess various biological activities:

  • Antibacterial Activity : Studies have shown that fluorinated compounds can significantly improve antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, the introduction of fluorine enhances the ability of the compound to disrupt biofilm formation, which is critical in treating chronic infections .
  • Anticancer Potential : The compound's ability to inhibit HDACs suggests potential applications in cancer therapy. In vitro studies have indicated that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of pyridine derivatives found that compounds with difluoromethoxy substitutions displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that similar difluoromethoxy-substituted compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, one derivative showed an IC50 of 0.8 μM against a breast cancer cell line .

Data Tables

Biological ActivityCompound TypeObserved EffectReference
AntibacterialPyridine DerivativeEnhanced biofilm inhibition
AnticancerHDAC InhibitorInduced apoptosis
AntimicrobialFluorinated CompoundBroad-spectrum activity
CytotoxicityCancer Cell LineIC50 = 0.8 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a pyridine precursor (e.g., 6-(difluoromethoxy)nicotinaldehyde) can undergo reductive amination using sodium cyanoborohydride or hydrogenation with a catalyst like Pd/C. Purity is validated via HPLC (e.g., retention time analysis under QC-SMD-TFA05 conditions) and LCMS (mass confirmation of [M+H]+ ions) . Structural confirmation requires 1^1H/13^13C NMR to verify the difluoromethoxy group (δ8085δ\sim80–85 ppm for CF2_2) and the aminomethyl moiety (δ3.54.0δ\sim3.5–4.0 ppm for CH2_2NH2_2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The hydrochloride salt is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (e.g., argon). For aqueous solutions, use pH-stable buffers (pH 4–6) to prevent decomposition. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation products, monitored via TLC or HPLC .

Q. What solvents and conditions are optimal for its solubility in reaction systems?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol or ethanol. For aqueous systems, dilute HCl (0.1–1 M) enhances solubility. Solubility profiles should be empirically determined using UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How does the difluoromethoxy group influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The electron-withdrawing CF2_2O group activates the pyridine ring for electrophilic substitution at the 2- and 4-positions. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 with aryl boronic acids (1.2 eq) in THF/Na2_2CO3_3 (70°C, 12 h). Monitor regioselectivity via 19^19F NMR to detect byproducts from CF2_2O cleavage .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected splitting in 1^1H NMR)?

  • Methodological Answer : Contradictions may arise from rotameric equilibria of the aminomethyl group or CF2_2O conformational isomers. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze rotamers, while 2D COSY/NOESY identifies coupling patterns. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers .

Q. How is this compound utilized in the synthesis of bioactive heterocycles (e.g., imidazopyridines)?

  • Methodological Answer : It serves as a key amine precursor in cyclocondensation reactions. For imidazopyridine synthesis, react with α-bromoketones (e.g., phenacyl bromide) in acetonitrile (reflux, 8 h), followed by HCl quenching. LCMS tracks intermediate formation (e.g., m/z 250–300 range), and X-ray crystallography confirms regiochemistry .

Q. What computational approaches predict its binding affinity in drug discovery contexts?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) uses the compound’s minimized 3D structure (generated via Gaussian09). Pharmacophore modeling identifies critical interactions (e.g., H-bonding with the NH2_2 group). MD simulations (GROMACS, 100 ns) assess stability in binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from impurity profiles (e.g., residual Pd in catalytic synthesis). Quantify impurities via ICP-MS (for metals) and adjust synthetic protocols (e.g., add EDTA washes). Bioactivity reassessment in standardized assays (e.g., IC50_{50} in triplicate) with a reference compound (e.g., imatinib) ensures reproducibility .

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